molecular formula C12H10N4O2 B11178253 N,N'-bis(cyanomethyl)benzene-1,3-dicarboxamide

N,N'-bis(cyanomethyl)benzene-1,3-dicarboxamide

Cat. No.: B11178253
M. Wt: 242.23 g/mol
InChI Key: BJHCVLWQLJMSDJ-UHFFFAOYSA-N
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Description

N,N’-bis(cyanomethyl)benzene-1,3-dicarboxamide is an organic compound characterized by the presence of two cyanomethyl groups attached to a benzene ring with dicarboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(cyanomethyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with cyanomethylamine under specific conditions. One common method includes the use of a solvent-free reaction where the reactants are stirred at elevated temperatures to facilitate the formation of the desired product . Another approach involves the use of alkyl cyanoacetates with substituted aryl or heteryl amines, which are then treated under various conditions to yield the cyanoacetamide derivatives .

Industrial Production Methods

Industrial production of N,N’-bis(cyanomethyl)benzene-1,3-dicarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(cyanomethyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism by which N,N’-bis(cyanomethyl)benzene-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the coordination environment .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(cyanomethyl)benzene-1,4-dicarboxamide: Similar structure but with different positional isomerism.

    N,N’-bis(cyanomethyl)benzene-1,2-dicarboxamide: Another positional isomer with distinct properties.

Uniqueness

N,N’-bis(cyanomethyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of functional groups, which allows it to form distinct coordination complexes and exhibit unique chemical reactivity compared to its isomers .

Properties

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

1-N,3-N-bis(cyanomethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C12H10N4O2/c13-4-6-15-11(17)9-2-1-3-10(8-9)12(18)16-7-5-14/h1-3,8H,6-7H2,(H,15,17)(H,16,18)

InChI Key

BJHCVLWQLJMSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC#N)C(=O)NCC#N

Origin of Product

United States

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